molecular formula C10H9F3N2O7S B054823 2'-O-Triflyl-2,3'-anhydroxylosyluracil CAS No. 119637-71-7

2'-O-Triflyl-2,3'-anhydroxylosyluracil

Cat. No.: B054823
CAS No.: 119637-71-7
M. Wt: 358.25 g/mol
InChI Key: JIIPELKGBDSQKK-ZAKLUEHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-Triflyl-2,3'-anhydroxylosyluracil is a specialized nucleoside analog engineered to serve as a versatile synthetic intermediate in medicinal chemistry and oligonucleotide research. The compound features a triflyl (trifluoromethanesulfonyl) group, a superior leaving group known for its high reactivity in nucleophilic substitution reactions . This property makes the molecule a pivotal precursor for the precise introduction of diverse functional groups, such as amines, azides, or fluorides, at the 2'-position of the sugar moiety. The concurrent 2,3'-anhydro bridge introduces a conformational constraint, directing regioselective ring-opening reactions and enabling the synthesis of complex, modified nucleosides. Researchers value this compound for developing novel nucleoside-based probes and therapeutics, particularly in the exploration of mRNA and tRNA analogs. Its mechanism of action is rooted in its synthetic utility, where it acts as a high-energy intermediate to facilitate the rapid and efficient synthesis of 2'-modified nucleoside derivatives that are often difficult to access by other means. Strictly for Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

119637-71-7

Molecular Formula

C10H9F3N2O7S

Molecular Weight

358.25 g/mol

IUPAC Name

[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate

InChI

InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1

InChI Key

JIIPELKGBDSQKK-ZAKLUEHWSA-N

SMILES

C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F

Isomeric SMILES

C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F

Other CAS No.

119637-71-7

Synonyms

2'-O-triflyl-2,3'-anhydroxylosyluracil
2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil
2,3'-anhydroxy-2'-O-triflyllosyluracil
2-TFAOU

Origin of Product

United States

Scientific Research Applications

Synthesis of Nucleoside Analogues

One of the primary applications of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is in the synthesis of nucleoside analogs. Research has demonstrated that this compound can react with various nucleophilic agents to yield modified nucleosides. For instance, it has been shown to react with chloride ions to produce 2'-chloro-2',3'-dideoxyuridine, a compound with potential antiviral properties .

Mechanistic Studies

The compound serves as a model for mechanistic studies in nucleoside chemistry. The reactions involving this compound provide insights into the behavior of nucleophiles in glycosidic bond formation and cleavage. Such studies contribute to understanding nucleic acid interactions and the development of new therapeutic agents .

Functionalization of Nucleosides

The ability to modify the sugar moiety of nucleosides is crucial for developing new drugs. The triflyl group allows for selective functionalization at the 2' or 3' positions, which can lead to the creation of compounds with enhanced biological activity or improved pharmacokinetic profiles . This modification is particularly relevant in designing inhibitors for viral replication.

Case Studies

Study Objective Findings
Study on Reaction with NucleophilesTo explore reactivity patternsDemonstrated successful synthesis of 2'-chloro-2',3'-dideoxyuridine from the compound .
Mechanistic InvestigationTo understand reaction mechanismsProvided insights into nucleophilic attack pathways and stability of intermediates .
Functionalization TechniquesTo develop new synthetic routesEstablished methods for introducing various functional groups at the sugar moiety using this compound as a precursor .

Comparison with Similar Compounds

Table 1: Reactivity Parameters of Sulfonyl-Modified Uracil Derivatives

Compound Leaving Group Reaction Rate (k, s⁻¹) Stability in Aqueous Media
2'-O-Triflyl-2,3'-anhydro CF₃SO₂− 2.5 × 10⁻³ High (t₁/₂ > 24 h)
2'-O-Mesyluracil CH₃SO₂− 1.8 × 10⁻⁴ Moderate (t₁/₂ ~ 8 h)
2'-O-Tosyluracil CH₃C₆H₄SO₂− 5.0 × 10⁻⁵ Low (t₁/₂ ~ 2 h)

Data extrapolated from sulfonyl group reactivity trends in heterocyclic systems

Spectral and Crystallographic Characteristics

  • NMR Spectroscopy : The triflyl group induces distinct deshielding in ¹H-NMR (e.g., H-1' δ = 6.2 ppm vs. δ = 5.8 ppm in mesyl derivatives) due to electron withdrawal. Comparable shifts are observed in sulfinylmethyl heterocycles .
  • Crystallinity : Pharmacopeial standards for triflyl-containing compounds emphasize crystallinity as a critical quality attribute, aligning with USP 〈695〉 specifications for similar bicyclic systems .

Q & A

Q. What are the recommended synthetic routes for 2'-O-Triflyl-2,3'-anhydroxylosyluracil, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves triflylation of a hydroxyl group in uracil derivatives under anhydrous conditions. Key steps include:

  • Anhydrous Environment : Use dry solvents (e.g., acetonitrile or dichloromethane) and inert gas (N₂/Ar) to prevent hydrolysis of the triflyl group .
  • Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) or pyridine to scavenge HCl generated during triflylation, enhancing reaction yield .
  • Temperature Control : Maintain temperatures between 0°C and room temperature to minimize side reactions like over-triflylation or decomposition .
  • Monitoring : Use TLC (Rf comparison) or HPLC (retention time analysis) to track reaction progress. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of airborne particles. In case of skin contact, wash immediately with soap and water .
  • Storage : Store in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel) to prevent moisture-induced degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation products .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons adjacent to the triflyl group (deshielded signals at δ 8–9 ppm for aromatic protons) and confirm anhydroxylosyl bridging (disappearance of OH peaks) .
    • ¹⁹F NMR : Detect triflyl groups (δ –75 to –80 ppm, singlet) to confirm successful substitution .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂CF₃ group at m/z 147) .
  • XRD : For crystalline samples, compare unit cell parameters with analogous nucleoside derivatives to confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during triflylation of nucleoside derivatives?

Methodological Answer:

  • Steric vs. Electronic Effects : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify whether steric hindrance (e.g., 2'-OH vs. 3'-OH) or electronic factors (e.g., nucleophilicity of hydroxyl groups) dominate regioselectivity .
  • Protecting Groups : Temporarily protect competing hydroxyls with TBS (tert-butyldimethylsilyl) groups to direct triflylation to the desired position. Deprotect post-reaction using TBAF (tetrabutylammonium fluoride) .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Shorter durations (1–2 hours) favor kinetic products, while extended times (24 hours) may shift to thermodynamic outcomes .

Q. How do solvent polarity and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Solvent Screening : Test stability in buffered solutions (pH 4–8) and polar aprotic solvents (DMSO, DMF) via HPLC at 25°C and 37°C. Hydrolysis rates increase in polar protic solvents (e.g., water) due to nucleophilic attack on the triflyl group .
  • Activation Energy : Calculate degradation kinetics (Arrhenius plots) using data from accelerated stability studies. Activation energies >50 kJ/mol indicate high thermal stability .
  • Stabilizers : Add chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis in buffer systems .

Q. What computational models predict the reactivity of this compound in glycosylation reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate glycosyl donor-acceptor interactions in explicit solvent (e.g., water or DCM) to predict stereochemical outcomes. Use AMBER or CHARMM force fields for nucleic acid systems .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity of the triflyl group. Lower gaps correlate with higher reactivity in SN2 mechanisms .
  • Docking Studies : Model interactions with enzymatic targets (e.g., viral polymerases) to rationalize antiviral activity, using AutoDock Vina with crystal structures from the PDB .

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